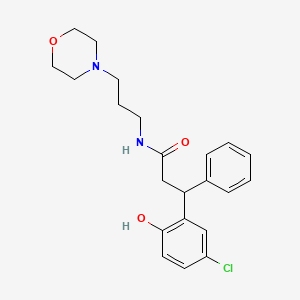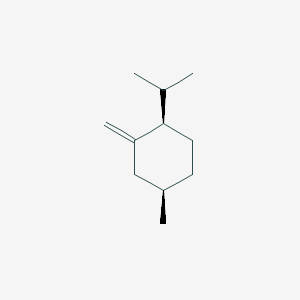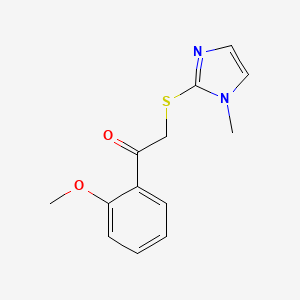
1-(2-Methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is an organic compound that belongs to the class of thioethers It is characterized by the presence of a methoxyphenyl group and an imidazole ring connected via a thioether linkage to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 1-methyl-1H-imidazole-2-thiol.
Formation of Thioether Linkage: The 2-methoxybenzaldehyde is reacted with 1-methyl-1H-imidazole-2-thiol in the presence of a base such as potassium carbonate to form the thioether linkage.
Oxidation: The resulting thioether is then oxidized using an oxidizing agent such as hydrogen peroxide to form the ethanone moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the reaction.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Studied for its effects on various biological pathways and processes.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one involves:
Molecular Targets: The compound may target enzymes or receptors in biological systems.
Pathways Involved: It may modulate specific signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)-2-((1H-imidazol-2-yl)thio)ethan-1-one: Lacks the methyl group on the imidazole ring.
1-(2-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one: Has a hydroxy group instead of a methoxy group.
Uniqueness: 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is unique due to the presence of both the methoxyphenyl group and the methyl-substituted imidazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
438483-06-8 |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C13H14N2O2S/c1-15-8-7-14-13(15)18-9-11(16)10-5-3-4-6-12(10)17-2/h3-8H,9H2,1-2H3 |
Clé InChI |
ZPCMIXZGXOLGEH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SCC(=O)C2=CC=CC=C2OC |
Solubilité |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



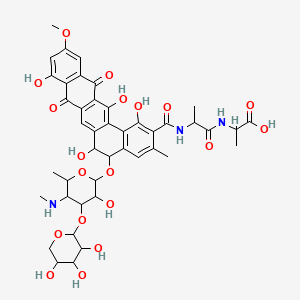
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)
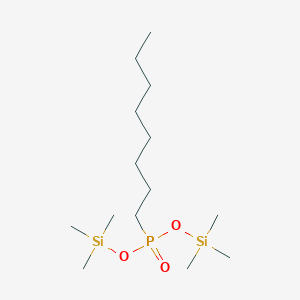

![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)
![N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine](/img/structure/B14150131.png)
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)
![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)
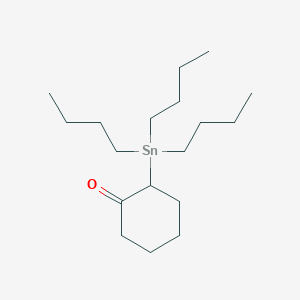
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
